2-(pyrrolidin-2-yl)acetamide - 936946-14-4

2-(pyrrolidin-2-yl)acetamide

Catalog Number: EVT-3469565
CAS Number: 936946-14-4
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Pyrrolidineacetamide, more commonly known as piracetam, is a synthetic molecule derived from gamma-aminobutyric acid (GABA). [, ] It belongs to the racetam family of nootropics, compounds known for their potential cognitive-enhancing effects. [, ] Scientific research on piracetam has focused on its potential in treating various neurological and cognitive disorders, as well as understanding its mechanisms of action. [, ] This document will focus on the chemical and biological aspects of piracetam, excluding any medical or clinical information.

Synthesis Analysis

Cyclization of GABA Derivatives

Piracetam is commonly synthesized by reacting 2-pyrrolidone with an excess of chloroacetyl chloride in the presence of a base like triethylamine. [, ] The reaction yields 2-oxo-1-pyrrolidineacetamide (piracetam) and triethylamine hydrochloride as a byproduct.

From 4-Halogeno-3-hydroxybutyrate

Another method involves the reaction of (R,S)-4-halogeno-3-hydroxybutyrate with glycinamide hydrochloride under alkaline conditions. [] This reaction, typically conducted in polar solvents, produces (R,S)-4-hydroxy-2-oxo-1-pyrrolidineacetamide ((R,S)-oxiracetam) as the crude product. [] Purification methods are then employed to obtain pure (R,S)-oxiracetam.

Asymmetric Reduction Route

An alternative approach utilizes asymmetric reduction of ethyl 4-chloro-3-oxobutanoate catalyzed by Saccharomyces cerevisiae to obtain (R)-oxyracetam. [] Subsequent condensation with 2-aminoacetamide under alkaline conditions yields the desired product. []

Molecular Structure Analysis

Salt Formation

Piracetam, being a weakly acidic compound, can form salts with bases. For example, reaction with sulfuric acid yields pramiracetam sulfate. []

Deuteration and Tritiation

Piracetam can be labeled with deuterium or tritium, useful for mechanistic and metabolic studies. [] For instance, catalytic reduction of ethyl 2,5-dihydro-2-oxo-1H-pyrrole-1-acetate with tritium gas in the presence of a palladium catalyst yields the tritiated ethyl 2-oxo-1-[3,4-3H]pyrrolidineacetate, a precursor for tritium-labeled pramiracetam. []

Co-crystal Formation

Piracetam has been shown to form co-crystals with other molecules. For example, it forms a 1:1 co-crystal with 3,5-dinitrosalicylic acid. [] The co-crystal formation is primarily driven by hydrogen bonding interactions, influencing its solid-state properties. []

Mechanism of Action

Piracetam's precise mechanism of action remains partially understood. [, ] Research suggests that it may exert its effects through several pathways:

Modulation of Neurotransmission

Piracetam has been shown to influence neurotransmitter systems, particularly those involving acetylcholine and glutamate. [, ] Studies indicate potential enhancement of cholinergic neurotransmission by increasing the rate of sodium-dependent high-affinity choline uptake (HACU) in the hippocampus. []

Membrane Fluidity

Piracetam may impact the fluidity and function of neuronal cell membranes. [] While the exact mechanisms need further investigation, this modulation could influence neurotransmission and cellular signaling.

Allosteric Modulation

Research suggests that piracetam might act as an allosteric modulator of certain receptors, influencing their binding affinity and signaling. [, ] Specifically, studies have investigated its potential to modulate dopamine receptors, particularly D2-like receptors. [, ] This modulation could have implications for various neurological processes and potential therapeutic applications.

Physical and Chemical Properties Analysis

Cognitive Enhancement

Neurological Disorders

Piracetam has been studied for its potential therapeutic benefits in various neurological disorders, including myoclonus, epilepsy, and Alzheimer's disease. [, , ] While its exact role in treating these conditions remains partially understood, research suggests potential benefits in managing symptoms and improving cognitive function.

Applications
  • Protection against Hypoxia: Some studies suggest that piracetam might offer protection against damage caused by oxygen deprivation. []
Future Directions
  • Detailed Mechanism of Action: Elucidating piracetam's precise mechanism of action at the molecular level is crucial. [, ] Future research should focus on identifying specific targets, downstream signaling pathways, and the interplay between different mechanisms.
  • Clinical Trial Optimization: Further well-designed and adequately powered clinical trials are necessary to establish definitive conclusions about its efficacy and safety for various applications. [, ] Standardizing dosages, treatment durations, and patient populations are essential for meaningful comparisons and reliable conclusions.
  • Structure-Activity Relationship Studies: Exploring the structure-activity relationships of piracetam analogs could help develop new derivatives with improved potency, selectivity, and pharmacological properties. [] These studies could lead to the discovery of novel nootropics with enhanced therapeutic potential.
  • Combination Therapies: Investigating the potential synergistic effects of piracetam in combination with other drugs could be valuable. [] For example, combining piracetam with existing treatments for neurological disorders might enhance their efficacy or reduce required dosages.

(R,S)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide ((R,S)-oxiracetam)

  • Compound Description: (R,S)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide, also known as (R,S)-oxiracetam, is a nootropic agent. A preparation method using (R,S)-4-halogeno-3-hydroxybutyrate as a starting material is described []. The synthesis of this compound from ethyl (E)-4-chloro-3-ethoxybut-2-enoate via a five-step process involving a C(5)-unsubstituted tetramic acid intermediate is also reported []. The method emphasizes the use of a 5% Ru/C catalyst due to the intermediate's instability.

(R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide ((R)-oxiracetam)

  • Compound Description: (R)-4-Hydroxy-2-oxo-1-pyrrolidineacetamide, or (R)-oxiracetam, is the enantiomerically pure form of oxiracetam. A preparation method involving the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate catalyzed by Saccharomyces cerevisiae, followed by condensation with 2-amino-acetamide in alkaline conditions, is reported []. Another method details a multi-step process utilizing a chiral epichlorohydrin to ensure optical purity [].

(S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide (Levetiracetam)

  • Compound Description: (S)-α-Ethyl-2-oxo-1-pyrrolidineacetamide, marketed as Levetiracetam, is a medication used to treat epilepsy [, , , ]. Its synthesis can be achieved by reacting (S)-α-ethyl-2-oxo-1-pyrrolidyl acetic acid with a halogenated alkyl formate, followed by treatment with ammonia. Alternatively, cyclization of the (S)-2-ammonia-butylamide derivative (X-CH2 CH2-Y- NHCH (C2H5) CONH2, where X and Y represent specific functional groups) can also yield Levetiracetam []. One study investigated the co-crystallization of levetiracetam with 3,5-dinitrosalicylic acid to improve its physicochemical properties [].

N,N′-(methylene-di-4,1-phenylene) bis-1-pyrrolidineacetamide

  • Compound Description: This symmetrical bis-pyrrolidineacetamide derivative exhibits anti-HIV activity by competitively inhibiting HIV-1 integrase binding to viral DNA []. Its mechanism involves interaction with specific amino acid residues (Lys 103, Lys 173, and Thr 174) on the integrase enzyme, as revealed through molecular modeling and site-directed mutagenesis studies.

3(R)-(7a(S)-Hexahydro-1-oxo-3,3-dimethyl-1H-pyrrolo[1,2-c]imidazol-2-yl)-oxo-1-pyrrolidineacetamide

  • Compound Description: Designed as a conformationally restricted mimic of 2-oxo-3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-1-pyrrolidineacetamide, this compound exhibits potent dopamine receptor-modulating activity []. It effectively enhances the binding affinity of the dopamine D2 receptor agonist N-propylnorapomorphine (NPA).

3(R)-[1-(2,5-dioxopyrrolidino[3,4-c]piperazino)]-2-oxo-1- pyrrolidineacetamide

  • Compound Description: This compound is another conformationally constrained analog of 2-oxo-3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-1-pyrrolidineacetamide, designed to mimic specific hydrogen-bonding patterns []. It displays similar dopamine receptor-modulating properties, enhancing dopamine D2 receptor agonist binding and influencing receptor state transitions.

2-oxo-3(R)-[(2(S)-pyrrolidinylcarbonyl)amino]-1-pyrrolidineacetamide

  • Compound Description: This compound serves as a structural template for designing conformationally constrained analogs targeting dopamine receptors []. Its crystal structure reveals a "C5" hydrogen-bonded conformation considered crucial for its biological activity.

N-[2-[bis(1-methylethyl)amino]ethyl]-2-oxo-1-pyrrolidineacetamide (Pramiracetam)

  • Compound Description: Pramiracetam is a cognition-enhancing agent that demonstrates amnesia-reversal activity in animal models [, , ]. It shows potential for treating cognitive disorders without significantly affecting major neurotransmitter systems. Studies also indicate pramiracetam enhances high-affinity choline uptake in rat hippocampal synapses, suggesting a potential mechanism for its cognitive benefits [].

N-(2,6-Dimethylphenyl)-2-oxo-1-pyrrolidineacetamide (Nefiracetam)

  • Compound Description: Nefiracetam, a derivative of 2-pyrrolidineacetamide, is under investigation for its potential therapeutic applications in treating Alzheimer's disease and cerebrovascular diseases []. Further research is needed to fully understand its mechanisms of action and therapeutic efficacy.

Properties

CAS Number

936946-14-4

Product Name

2-(pyrrolidin-2-yl)acetamide

IUPAC Name

2-pyrrolidin-2-ylacetamide

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9)

InChI Key

OFMALDSHFYWVKM-UHFFFAOYSA-N

SMILES

C1CC(NC1)CC(=O)N

Canonical SMILES

C1CC(NC1)CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.